molecular formula C12H17N5O5S2 B2941437 N3-Cystamine-Suc-OSu CAS No. 1987341-40-1

N3-Cystamine-Suc-OSu

Cat. No.: B2941437
CAS No.: 1987341-40-1
M. Wt: 375.42
InChI Key: IUENXPTVPBUBED-UHFFFAOYSA-N
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Description

N3-Cystamine-Suc-OSu is a click chemistry reagent containing an azide group. It is used in various biochemical research applications due to its unique chemical properties. The compound’s IUPAC name is (2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate.

Preparation Methods

The synthesis of N3-Cystamine-Suc-OSu involves several steps. The starting materials typically include cystamine and succinimidyl ester. The reaction conditions often require a controlled environment to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity.

Chemical Reactions Analysis

N3-Cystamine-Suc-OSu undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: It can be reduced to break disulfide bonds, forming thiol groups.

    Substitution: The azide group can participate in click chemistry reactions, forming triazoles. Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. .

Scientific Research Applications

N3-Cystamine-Suc-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the study of protein-protein interactions and labeling of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and therapeutic applications

Mechanism of Action

The mechanism of action of N3-Cystamine-Suc-OSu involves its ability to form stable triazole linkages through click chemistry reactions. This property makes it useful for bioconjugation and labeling studies. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, facilitating the study of biological processes .

Comparison with Similar Compounds

N3-Cystamine-Suc-OSu is unique due to its azide group, which allows for efficient click chemistry reactions. Similar compounds include:

    Cysteamine: Used for its radioprotective effects and treatment of cystinosis.

    Cystamine: Known for its role in mitigating oxidative stress and inflammation. Compared to these compounds, this compound offers enhanced stability and specificity in bioconjugation applications

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5S2/c13-16-15-6-8-24-23-7-5-14-9(18)1-4-12(21)22-17-10(19)2-3-11(17)20/h1-8H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUENXPTVPBUBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCSSCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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